molecular formula C22H25N3O2S B301081 (2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

(2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

Numéro de catalogue B301081
Poids moléculaire: 395.5 g/mol
Clé InChI: CKWRBIRUEPSFAA-SPDSTVKKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one, also known as DABET, is a thiazolidinedione derivative that has been shown to have potential as a treatment for type 2 diabetes. In

Mécanisme D'action

The mechanism of action of (2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one involves activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. (2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one binds to PPARγ, leading to increased insulin sensitivity and glucose uptake in peripheral tissues. Additionally, (2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been shown to have anti-inflammatory effects, which may contribute to its beneficial effects in diabetes and metabolic syndrome.
Biochemical and Physiological Effects:
(2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been shown to have a number of biochemical and physiological effects in animal models of diabetes and metabolic syndrome. These include improved insulin sensitivity, increased glucose uptake in peripheral tissues, decreased inflammation, and reduced oxidative stress. Additionally, (2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been shown to have beneficial effects on lipid metabolism, including decreased triglyceride levels and increased high-density lipoprotein (HDL) cholesterol levels.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using (2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one in lab experiments is its specificity for PPARγ, which allows for targeted modulation of glucose and lipid metabolism. Additionally, (2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been shown to have low toxicity and good pharmacokinetic properties in animal models. However, one limitation of using (2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one in lab experiments is its relatively low potency compared to other PPARγ agonists.

Orientations Futures

Future research on (2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one could focus on optimizing its potency and pharmacokinetic properties, as well as exploring its potential as a treatment for other metabolic disorders, such as non-alcoholic fatty liver disease and cardiovascular disease. Additionally, further studies could investigate the molecular mechanisms underlying the anti-inflammatory effects of (2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one, which could have implications for the treatment of other inflammatory conditions.

Méthodes De Synthèse

The synthesis of (2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one involves the reaction of 4-(dimethylamino)benzaldehyde with 4-ethoxybenzaldehyde in the presence of sodium ethoxide to form the corresponding imine. This imine is then reacted with 2-amino-3-ethyl-1,3-thiazolidine-4-one to produce (2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one.

Applications De Recherche Scientifique

(2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been extensively studied for its potential as a treatment for type 2 diabetes. It has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease inflammation in diabetic animal models. Additionally, (2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been shown to have potential as a treatment for obesity and metabolic syndrome.

Propriétés

Nom du produit

(2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

Formule moléculaire

C22H25N3O2S

Poids moléculaire

395.5 g/mol

Nom IUPAC

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2-(4-ethoxyphenyl)imino-3-ethyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H25N3O2S/c1-5-25-21(26)20(15-16-7-11-18(12-8-16)24(3)4)28-22(25)23-17-9-13-19(14-10-17)27-6-2/h7-15H,5-6H2,1-4H3/b20-15-,23-22?

Clé InChI

CKWRBIRUEPSFAA-SPDSTVKKSA-N

SMILES isomérique

CCN1C(=O)/C(=C/C2=CC=C(C=C2)N(C)C)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)N(C)C)SC1=NC3=CC=C(C=C3)OCC

SMILES canonique

CCN1C(=O)C(=CC2=CC=C(C=C2)N(C)C)SC1=NC3=CC=C(C=C3)OCC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.